molecular formula C16H13ClN4OS B11995917 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11995917
M. Wt: 344.8 g/mol
InChI Key: YYMRKUPBZVGCSY-VCHYOVAHSA-N
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Description

5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, also known by its chemical formula C15H12ClN5O2S, is a heterocyclic compound. Let’s break down its structure:

  • The core of the molecule consists of a 1,2,4-triazole ring, which contains three nitrogen atoms and one sulfur atom.
  • The 4-chlorophenyl group is attached to one of the triazole nitrogen atoms.
  • The (E)-(4-methoxyphenyl)methylidene group is connected to another nitrogen atom.
  • The hydrosulfide moiety (HS-) is linked to the sulfur atom.

Preparation Methods

Synthetic Routes:

    Hantzsch Reaction:

    Hydrogen Sulfide Addition:

Industrial Production:

Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.

Chemical Reactions Analysis

5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide participates in various reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group (methylidene) can yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

    Metal Complex Formation: The sulfur atom can coordinate with transition metals.

Common reagents include thionyl chloride, hydrogen peroxide, and reducing agents like sodium borohydride.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antifungal, or antitumor agent.

    Biochemistry: It may interact with enzymes or receptors due to its unique structure.

    Materials Science: Its sulfur-containing group makes it interesting for materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of investigation. its hydrosulfide group suggests possible redox activity, influencing cellular processes.

Comparison with Similar Compounds

While there are related triazoles, the combination of chlorophenyl, methoxyphenyl, and hydrosulfide groups in this compound sets it apart. Similar compounds include other 1,2,4-triazoles with different substituents.

: PubChem Compound Summary for 5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide. Link : Kaur, M., & Singh, S. (2017). Triazoles: A valuable insight into the recent advances and biological activities. European Journal of Medicinal Chemistry, 142, 527–561. [DOI: 10.1016/j.ejmech.2017.10.051](https://doi.org/10.1016/j.ejmech.2017

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

YYMRKUPBZVGCSY-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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